molecular formula C14H14O2 B1584208 2-(4-Methoxybenzyl)phenol CAS No. 37155-50-3

2-(4-Methoxybenzyl)phenol

Cat. No.: B1584208
CAS No.: 37155-50-3
M. Wt: 214.26 g/mol
InChI Key: ALZWVPLMSWPDQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxybenzyl)phenol, also known as 4-Methoxybenzylphenol or p-Hydroxylbenzyl methyl ether, is a synthetic compound. It has a molecular formula of C14H14O2 and an average molecular weight of 214.26 g/mol .


Synthesis Analysis

The synthesis of this compound involves various methods. One such method involves the use of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as a versatile and easily recyclable oxidant . Another method involves the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. The compound has a molecular formula of C14H14O2 .


Chemical Reactions Analysis

The chemical reactions of this compound involve various processes. For instance, it can undergo oxidation and dehydrogenation reactions in the presence of DDQ .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 214.26 g/mol. More detailed properties like melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Phenolic Constituents and NFAT Transcription Inhibition

Phenolic constituents derived from various plant sources, including 2-methoxybenzyl benzoate, exhibit inhibitory activity against nuclear factor of activated T cells (NFAT) transcription factor, which is significant in understanding immune responses and potential therapeutic applications (Kiem et al., 2005).

Synthesis of Oligoribonucleotides

The 4-methoxybenzyl group has been used as a protecting group in the synthesis of oligoribonucleotides, a fundamental process in molecular biology and genetics research. This group facilitates the synthesis process and can be removed rapidly, highlighting its practicality in nucleic acid chemistry (Takaku & Kamaike, 1982).

Anti-Asthmatic Activity

Certain phenolic compounds, including 4-hydroxy-3-methoxybenzyl alcohol, show significant inhibitory effects on asthma-related symptoms. This discovery is vital for developing new therapeutic agents for asthma and related respiratory conditions (Jang, Lee, & Kim, 2010).

Lanthanide Complex Formation

The bulky ortho 3-methoxy groups on N4O3 amine phenol ligands contribute to the formation of lanthanide complex cations, which are important in the field of coordination chemistry and may have implications in materials science and catalysis (Liu, Yang, Rettig, & Orvig, 1993).

Neuroprotective Effects

Phenolic compounds isolated from natural sources, such as Juglans sigillata, have shown moderate neuroprotective effects, which could be significant in the study of neurodegenerative diseases and the development of neuroprotective therapies (Lin, Liang, Peng, & Ruan, 2019).

Organic Synthesis

4-Methoxybenzyl chloride is efficiently used in organic synthesis, particularly in the protection of multisubstituted phenols. This technique is valuable in complex organic synthesis processes, where selective protection and deprotection of functional groups are essential (Luzzio & Chen, 2008).

Antioxidant Activity

Phenolic lignans containing a 4-hydroxy-3-methoxybenzyl group have been studied for their antioxidant activity. Understanding these properties is crucial in developing antioxidant therapies and studying oxidative stress in various diseases (Yamauchi et al., 2005).

Synthesis of Potassium Phenolates

Research on the synthesis and characterization of potassium phenolates, involving 2,6-bis-(2-methoxybenzyl)phenol, contributes to the understanding of metal-organic frameworks and coordination chemistry (Cole et al., 2005).

Protein Reagents and Molecular Environment Sensitivity

2-Methoxy-5-nitrobenzyl bromide, a derivative, serves as a sensitive protein reagent for studying enzyme-substrate interactions and molecular environments, which is pivotal in biochemistry and molecular biology research (Horton, Kelly, & Koshland, 1965).

Benzylation in Organic Chemistry

The compound N-(4-methoxybenzyl)-o-benzenedisulfonimide is used for the benzylation of alcohols and phenols, demonstrating its utility in organic synthesis and chemical modification processes (Carlsen, 1998).

β-Lactam Synthesis

The study on the deprotection of carboxylic esters of β-lactam homologues, including the use of p-methoxybenzyl esters, is significant in antibiotic synthesis and pharmaceutical chemistry (Torii et al., 1991).

Thermodynamic Properties in Chemistry

Investigations into the thermochemical properties of methoxyphenols, including 2-methoxyphenol, contribute to the understanding of molecular interactions, stability, and reactions in chemical systems (Varfolomeev et al., 2010).

Organometallic Chemistry

Studies on chromium carbene complexes interacting with acetylenes provide insights into the synthesis of aromatic compounds, important in organometallic chemistry and catalyst development (Mccallum et al., 1988).

Anticancer Research

Diaryl and arylbenzyl ethers, including 2-methoxy-5-(3',4',5'-trimethoxyphenoxymethyl)phenol, have been evaluated for anticancer activity, contributing to the development of new cancer therapeutics (Lawrence et al., 2001).

Catalysis and Oxidation Reactions

Vanadium complexes with bis(phenolate) ligands, including those involving methoxybenzyl alcohol, have been synthesized and tested as catalysts for oxidation reactions, essential in the field of catalysis and chemical transformations (Zhang et al., 2012).

Structure-Antioxidant Relationship

The relationship between methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids, including their antioxidant activities, is critical in understanding the molecular basis of antioxidant properties in various compounds (Chen et al., 2020).

Zinc Complexes and Spin Interactions

Research on zinc complexes of mono- and diradical Schiff and Mannich bases, involving methoxyphenols, provides valuable insights into the spin interactions in coordination compounds, important in physical chemistry and material science (Orio et al., 2010).

Safety and Hazards

2-(4-Methoxybenzyl)phenol is classified as harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, and is toxic to aquatic life . It is advised to avoid breathing dust, ingestion, and inhalation, and to wear personal protective equipment when handling this compound .

Biochemical Analysis

Biochemical Properties

2-(4-Methoxybenzyl)phenol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or modulation of the enzyme’s activity. Additionally, this compound can interact with proteins through hydrogen bonding and hydrophobic interactions, influencing protein structure and function .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of key signaling molecules such as kinases and phosphatases. This modulation can lead to changes in gene expression and cellular metabolism. For instance, this compound has been found to alter the expression of genes involved in oxidative stress response and apoptosis, thereby impacting cell survival and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate access and subsequent catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions. Long-term exposure to this compound has been observed to cause cumulative effects on cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been found to exhibit beneficial effects such as antioxidant activity and protection against oxidative stress. At high doses, this compound can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its biotransformation and elimination. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The involvement of this compound in these metabolic pathways can influence metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its accumulation in specific tissues. The distribution of this compound can be influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Targeting signals and post-translational modifications can direct this compound to specific organelles, where it can exert its effects on cellular processes. For example, its presence in mitochondria can influence mitochondrial function and energy metabolism .

Properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-16-13-8-6-11(7-9-13)10-12-4-2-3-5-14(12)15/h2-9,15H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZWVPLMSWPDQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60293138
Record name 2-(4-methoxybenzyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60293138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37155-50-3
Record name 37155-50-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87366
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-methoxybenzyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60293138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a 100-ml, four-necked flask equipped with a mechanical stirrer, a reflux condenser and a thermometer were placed 21.6 g (0.1 mole) of the 2-(4-methoxybenzylidene)cyclohexanone produced in Example 8 and 51.7 g (0.3 mole) of diethyl maleate in this order. The flask inside was purged with nitrogen. Thereto was added 2.2 g (10 wt. %, 1.0 mmole as palladium) of 5% palladium carbon (a product of Wako Pure Chemical Industries, Ltd.). The mixture was stirred at 180° C. for 6 hours and cooled to room temperature. 200 ml of toluene was added to the system. Filtration was conducted to remove the palladium carbon. The filtrate was extracted with 150 ml of a 7% aqueous sodium hydroxide solution, and this operation was repeated twice. The aqueous layer was washed with 50 ml of toluene. To the resulting aqueous layer was added 35% hydrochloric acid until the aqueous layer became acidic, after which the aqueous layer was extracted with 150 ml of ethyl acetate. The ethyl acetate layer was washed with water and a saturated aqueous sodium chloride solution in this order. The ethyl acetate layer was dried over anhydrous sodium sulfate and then subjected to vacuum distillation to remove ethyl acetate, to obtain 13.3 g of light yellow crystals. Yield: 62% The purity of the intended product in the crystals was 97% as measured by high performance liquid chromatography.
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
51.7 g
Type
reactant
Reaction Step Two
Name
palladium carbon
Quantity
2.2 g
Type
catalyst
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

0.78 g of (2-hydroxyphenyl)(4-methoxyphenyl)methanone is dissolved in acetonitrile and cooled to 0° C. 2 ml of TMSCl are added dropwise to the mixture, and then 1 g of sodium cyanoborohydride is added. The mixture is stirred at room temperature for 3 h. The reaction solution is diluted with dichloromethane and filtered through Celite.
Quantity
0.78 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methoxybenzyl)phenol
Reactant of Route 2
Reactant of Route 2
2-(4-Methoxybenzyl)phenol
Reactant of Route 3
Reactant of Route 3
2-(4-Methoxybenzyl)phenol
Reactant of Route 4
Reactant of Route 4
2-(4-Methoxybenzyl)phenol
Reactant of Route 5
Reactant of Route 5
2-(4-Methoxybenzyl)phenol
Reactant of Route 6
Reactant of Route 6
2-(4-Methoxybenzyl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.